molecular formula C13H21NO B14122825 6-(p-Tolylamino)hexan-1-ol

6-(p-Tolylamino)hexan-1-ol

Cat. No.: B14122825
M. Wt: 207.31 g/mol
InChI Key: UAGLQNVHJPBITN-UHFFFAOYSA-N
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Description

6-(p-Tolylamino)hexan-1-ol is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of a hexanol chain substituted with a p-tolylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(p-Tolylamino)hexan-1-ol can be synthesized through the amination of 1,6-hexanediol with p-toluidine. The reaction typically involves the use of a catalyst such as CuNiAlOx and a base like NaOH. The reaction is carried out in a solvent such as mesitylene at elevated temperatures (around 180°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(p-Tolylamino)hexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) with a polyoxometalate catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogenating agents or acylating agents can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

6-(p-Tolylamino)hexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(p-Tolylamino)hexan-1-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(p-Tolylamino)hexan-1-ol is unique due to the combination of a hexanol chain and a p-tolylamino group. This structure imparts specific chemical and physical properties that make it suitable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

6-(4-methylanilino)hexan-1-ol

InChI

InChI=1S/C13H21NO/c1-12-6-8-13(9-7-12)14-10-4-2-3-5-11-15/h6-9,14-15H,2-5,10-11H2,1H3

InChI Key

UAGLQNVHJPBITN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCCCCCO

Origin of Product

United States

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